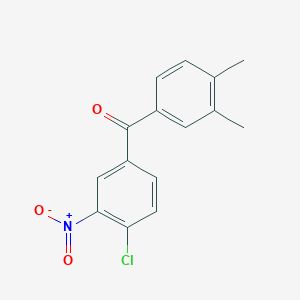
2-(2-tert-butylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-tert-butylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide, also known as BAY 11-7082, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of immune responses, inflammation, and cell survival.
Scientific Research Applications
2-(2-tert-butylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide 11-7082 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. 2-(2-tert-butylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide 11-7082 has been found to inhibit the activation of NF-κB, which plays a key role in the regulation of inflammatory responses. This inhibition of NF-κB activation has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to suppress the proliferation and survival of cancer cells.
Mechanism of Action
2-(2-tert-butylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. This prevents the translocation of NF-κB from the cytoplasm to the nucleus, where it activates the transcription of genes involved in inflammation, immune responses, and cell survival.
Biochemical and Physiological Effects:
2-(2-tert-butylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide 11-7082 has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as IL-1β and TNF-α, and to suppress the activation of immune cells, such as macrophages and T cells. 2-(2-tert-butylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide 11-7082 has also been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-tert-butylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide 11-7082 in lab experiments is its potency as an NF-κB inhibitor. It has been found to be more effective than other NF-κB inhibitors, such as curcumin and aspirin. However, one limitation of using 2-(2-tert-butylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide 11-7082 is its potential toxicity at high concentrations. It has been shown to induce cell death in normal cells at high concentrations, which may limit its therapeutic applications.
Future Directions
There are several future directions for the study of 2-(2-tert-butylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide 11-7082. One direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential as a cancer therapy, either alone or in combination with other chemotherapeutic agents. Additionally, more research is needed to understand the mechanism of action of 2-(2-tert-butylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide 11-7082 and its potential side effects in vivo.
Synthesis Methods
The synthesis of 2-(2-tert-butylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide 11-7082 involves the reaction of 2-tert-butylphenol with 4-methoxy-2-nitrobenzoic acid in the presence of thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(2-aminoethyl)acetamide in the presence of triethylamine to yield 2-(2-tert-butylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide 11-7082.
properties
IUPAC Name |
2-(2-tert-butylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c1-19(2,3)14-7-5-6-8-17(14)26-12-18(22)20-15-10-9-13(25-4)11-16(15)21(23)24/h5-11H,12H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVCDMJKIGXSCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-tert-butylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4,5-dione 4-oxime](/img/structure/B5090379.png)
![3-(4-chlorophenyl)-6-ethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5090391.png)

![1-(5-{[3-(5-fluoro-2-methoxybenzoyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone](/img/structure/B5090405.png)
![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5090410.png)

![1'-[(4-methoxy-1-naphthyl)methyl]-1,4'-bipiperidine dihydrochloride](/img/structure/B5090422.png)
![2-[benzyl(4-bromobenzyl)amino]ethanol hydrochloride](/img/structure/B5090426.png)
![4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5090429.png)

![3-anilino-2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5090446.png)
![N-(2,2,6,6-tetramethyl-4-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B5090451.png)
![1-(4-biphenylyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B5090453.png)